3,5-Dichloropyrazin-2(1H)-one

Regioselectivity Cross-coupling Sequential functionalization

Researchers requiring regioselective construction of asymmetrically substituted pyrazines often face challenges with uncontrolled cross-coupling when using 3,5-dibromo analogues. 3,5-Dichloropyrazin-2(1H)-one provides a definitive solution via an intrinsic reactivity gradient between the C-3 and C-5 chlorine atoms. - Enables sequential, site-selective Suzuki/Heck couplings without protecting groups, first at the more reactive C-3 position. - Facilitates subsequent C-5 functionalization via transhalogenation to a bromide or iodide, a strategy key to tryptase and caspase-3 inhibitor synthesis. - Preferred substrate for microwave-assisted Buchwald-Hartwig cyclizations, delivering pyrazino[1,2-a]benzimidazol-1(2H)ones with anticancer activity in 68-82% yields.

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
CAS No. 130879-62-8
Cat. No. B044122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyrazin-2(1H)-one
CAS130879-62-8
Molecular FormulaC4H2Cl2N2O
Molecular Weight164.97 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1)Cl)Cl
InChIInChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
InChIKeyXDHJAHNEBHARQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyrazin-2(1H)-one: Versatile Scaffold Overview


3,5-Dichloropyrazin-2(1H)-one (CAS 130879-62-8) is a heterocyclic building block featuring a pyrazinone core with chlorine substituents at the 3- and 5-positions . This 3,5-dihalogenated 2(1H)-pyrazinone scaffold serves as a versatile platform for the construction of asymmetrically substituted pyrazines, peptidomimetics, and nucleoside analogues [1], with applications spanning antifungal drug discovery [2] and kinase inhibitor design [3].

Scaffold3,5-dihalogenated pyrazinone with orthogonal C-3/C-5 reactivity for sequential functionalization
WorkflowProtecting-group-free Suzuki/Heck couplings enable stepwise construction of asymmetrically substituted pyrazines
ProcurementConsistently stocked by multiple global suppliers; supports exploratory synthesis at research scale

Why 3,5-Dichloropyrazin-2(1H)-one Is Irreplaceable


Simple substitution of 3,5-dichloropyrazin-2(1H)-one with other 3,5-dihalogenated pyrazinones (e.g., dibromo, bromochloro, or diiodo analogues) is not advisable due to profound differences in cross-coupling reactivity and regioselectivity. The chlorine substituents at C-3 and C-5 exhibit a well-defined reactivity gradient: the C-3 position is significantly more reactive toward Suzuki and Heck couplings than the C-5 position [1]. This intrinsic orthogonality enables sequential, site-selective functionalization without protecting group manipulations. In contrast, the 3,5-dibromo analogue lacks this clear reactivity differentiation, leading to competitive double substitution and lower regiochemical control [2]. Furthermore, transhalogenation of the 5-Cl to 5-Br or 5-I is required to extend cross-coupling to the C-5 position, a synthetic maneuver that underscores the unique reactivity profile of the dichloro scaffold [1].

Attribute
Target (3,5-Dichloro)
Dibromo Analogue
Regioselectivity
Exclusive C-3 substitution; C-5 inert under standard Suzuki conditions
Both C-3 and C-5 bromines reactive; competitive double substitution
Reactivity Control
Well-defined gradient; transhalogenation required to activate C-5
Lacks clear reactivity differentiation; lower regiochemical control
Procurement Context
Broadly stocked; cost-effective research quantities
Limited availability; significantly higher cost per gram

3,5-Dichloropyrazin-2(1H)-one: Comparative Evidence


Regioselective C-3 vs. C-5 Reactivity

In palladium-catalyzed Suzuki and Heck reactions, the C-3 chlorine of 3,5-dichloropyrazin-2(1H)-one undergoes exclusive substitution under standard conditions, leaving the C-5 chlorine intact. This orthogonality is not observed with 3,5-dibromopyrazin-2(1H)-one, where both bromines participate competitively. The reactivity difference is quantified by the need for transhalogenation of the 5-Cl to 5-Br or 5-I to enable subsequent C-5 functionalization [1].

C-3 vs C-5 Reactivity
Head-to-head
Target: Exclusive C-3 substitution; C-5 unreactive without prior transhalogenation
Dibromo: Competitive dual reactivity at both C-3 and C-5
Enables orthogonal, protecting-group-free synthesis of asymmetrically disubstituted pyrazines
Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80 °C
Regioselectivity Cross-coupling Sequential functionalization

Suzuki Coupling: Dichloro vs. Bromochloro

Suzuki coupling of 3,5-dichloropyrazin-2(1H)-one with arylboronic acids proceeds smoothly at the C-3 position. In a comparative study, the 3-chloro-5-bromopyrazinone analogue gave slightly higher yields (up to 92%) under identical conditions due to the enhanced reactivity of the C-Br bond, but at the cost of reduced regiochemical control when both halogens are present [1].

Suzuki: Dichloro vs Bromochloro
Head-to-head
Target: 75–86% yield, exclusive C-3 selectivity
Bromochloro: 82–92% yield, reduced regiochemical control
Regioselectivity priority over modest yield gain supports scaffold choice for sequential pathways
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 12 h
Suzuki-Miyaura Cross-coupling Heteroaryl halides

Microwave Cyclization: Dichloro vs. Dibromo

In the synthesis of pyrazino[1,2-a]benzimidazol-1(2H)ones via microwave-assisted Buchwald-Hartwig cyclization, 3,5-dichloropyrazin-2(1H)-one derivatives gave the desired tricyclic products in 68–82% isolated yields. The 3,5-dibromo analogue, when tested under identical microwave conditions, gave comparable yields (65–78%) but required more careful temperature control due to the greater lability of the C-Br bond [1].

Microwave Cyclization
Head-to-head
Target: 68–82% yield, better thermal stability under microwave
Dibromo: 65–78% yield, requires more careful temperature control
Robust thermal profile supports high-throughput library synthesis with fewer byproducts
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 150 °C, 10 min microwave
Microwave synthesis Buchwald-Hartwig Heterocycle construction

Commercial Availability & Purity Comparison

3,5-Dichloropyrazin-2(1H)-one is consistently available from multiple global suppliers at ≥95% purity, with prices ranging from $60–$90/g for research quantities . In contrast, the 3,5-dibromo analogue is significantly more expensive ($250–$350/g) and less widely stocked, while the 3-chloro-5-bromo analogue is only recently commercially available and priced at a premium ($180–$220/g) .

Commercial Availability
Data to verify
60–75% lower cost than dibromo analogue; ≥95% purity from multiple suppliers
Cost-efficient entry point for exploratory synthesis at research scale
Pricing from major global suppliers as of 2025–2026; supplier-reported data
Procurement Purity Supply chain

3,5-Dichloropyrazin-2(1H)-one: Key Applications


Asymmetric Pyrazine Synthesis for Peptidomimetics

The orthogonal reactivity of C-3 and C-5 chlorine atoms enables sequential functionalization without protecting groups. Researchers can first install an aryl, alkyl, or alkenyl group at C-3 via Suzuki or Heck coupling, then transhalogenate the C-5 chlorine to a bromide or iodide for a second cross-coupling. This two-step, protecting-group-free sequence is uniquely enabled by the dichloro scaffold and is documented in the construction of tryptase, thrombin, and caspase-3 inhibitors [1].

Pyrazine Nucleoside Analogues for Antivirals

3,5-Dichloropyrazin-2(1H)-one serves as a key starting material for the expedient synthesis of pyrazine-containing nucleoside analogues via a microwave-enhanced sequence. The methodology, which includes regioselective substitution and triazole coupling, provides access to libraries of nucleoside mimics that have shown promise against flaviviruses, pestiviruses, and hepatitis C [2]. The dichloro scaffold's balanced reactivity is essential for achieving high regioselectivity in the initial substitution step.

Fused Benzimidazole Anticancer Leads

The dichloro scaffold is the preferred starting material for microwave-assisted Buchwald-Hartwig cyclizations to yield pyrazino[1,2-a]benzimidazol-1(2H)ones. These tricyclic compounds exhibit notable anticancer activity against leukemia cell lines, and the dichloro analogue provides slightly higher yields (68–82%) and better thermal stability under microwave conditions than the dibromo analogue [3]. This makes it ideal for high-throughput library synthesis in medicinal chemistry programs.

Phosphonated Pyrazinone Synthesis

The dichloro scaffold undergoes an Arbuzov-type reaction with trialkyl phosphites under catalyst-free conditions to afford phosphonated 2(1H)-pyrazinones. This transformation is also feasible with 3-bromo- and 3-iodopyrazinones, but the dichloro version offers the best balance of reactivity, cost, and commercial availability for scale-up [4]. Phosphonate incorporation is known to increase the bioactivity of pharmaceuticals, making this a valuable derivatization pathway.

Application
Selection Property
Validation Focus
Asymmetric pyrazine synthesis for peptidomimetics
Orthogonal C-3/C-5 reactivity without protecting groups
Sequential Suzuki/Heck coupling verification
Pyrazine nucleoside analogue research
Regioselective substitution enabling triazole coupling
Antiviral screening context; regiochemical purity review
Fused benzimidazole library synthesis
Thermal stability under microwave-assisted cyclization
Cell-model endpoint evaluation; yield reproducibility
Phosphonated pyrazinone derivatization
Balance of reactivity, cost, and commercial availability
Scale-up feasibility and phosphonate incorporation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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